Scientific Field: Nanotechnology
Application Summary: Triethylene glycol monobutyl ether is used in the synthesis of superparamagnetic iron oxide nanoparticles.
Methods of Application: The specific method involves the thermal decomposition of certain precursors in the presence of triethylene glycol monobutyl ether.
Results or Outcomes: The result is the formation of superparamagnetic iron oxide nanoparticles.
Scientific Field: Environmental Science
Application Summary: Triethylene glycol monobutyl ether is used in the removal of CO2 due to its ability to solubilize CO2.
Methods of Application: The ether is used as a solvent in a CO2 scrubbing process. The CO2 gas is bubbled through the solvent, and the CO2 dissolves in the solvent.
Results or Outcomes: The outcome is the effective removal of CO2 from a gas stream.
Scientific Field: Polymer Chemistry
Application Summary: Triethylene glycol monobutyl ether can be used as a reactant in the preparation of polyether adducts of bis (1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)barium.
Methods of Application: The specific method involves reacting triethylene glycol monobutyl ether with bis (1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)barium to form the polyether adduct.
Results or Outcomes: The result is the formation of a polyether adduct.
Scientific Field: Industrial Chemistry
Application Summary: Triethylene glycol monobutyl ether is commonly used as a solvent in paints and cleaners.
Methods of Application: In paints, it is used to dissolve pigment and other components to create a smooth, homogenous product.
Results or Outcomes: The use of triethylene glycol monobutyl ether in these applications results in effective paints and cleaning products.
Application Summary: Triethylene glycol monobutyl ether can be used as a dispersant for vinyl chloride resins in organosols.
Methods of Application: The ether is mixed with the vinyl chloride resins to help disperse them evenly throughout the organosol.
Results or Outcomes: The result is a homogenous organosol with evenly dispersed vinyl chloride resins.
Application Summary: Triethylene glycol monobutyl ether is used as a mutual solvent for soap, oil, and water in household cleaners.
Methods of Application: The ether is mixed with the soap, oil, and water to help them combine into a single phase.
Results or Outcomes: The result is a cleaning product that can effectively dissolve and remove dirt and grime.
Triethylene glycol monobutyl ether is a chemical compound with the molecular formula and a molecular weight of 206.3 g/mol. It is classified under the category of poly(ethylene glycol) ethers and is also known by its alternative names, such as butyl triglycol and 2-(2-(2-butoxyethoxy)ethoxy)ethanol. This compound appears as a clear, colorless liquid and has a boiling point of approximately 271.2 °C and a melting point of -48 °C .
TEGMBE is considered a mild eye irritant []. While its overall toxicity is considered low, proper handling procedures are recommended to avoid contact with skin and eyes.
Safety Data Sheet (SDS): For detailed safety information, refer to the SDS for TEGMBE provided by chemical suppliers.
The biological activity of triethylene glycol monobutyl ether is notable in toxicological studies. It has been shown to cause irritation to the skin and eyes upon contact. Inhalation or ingestion may lead to symptoms such as headaches, nausea, and dizziness . Occupational exposure limits have been established due to its potential health effects, emphasizing the need for protective measures when handling this compound .
Triethylene glycol monobutyl ether can be synthesized through several methods, including:
These methods allow for the production of triethylene glycol monobutyl ether with varying degrees of purity and yield .
Triethylene glycol monobutyl ether is widely used in various industries due to its solvent properties. Key applications include:
Interaction studies involving triethylene glycol monobutyl ether focus primarily on its compatibility with other chemicals. It has been noted that it can react adversely with certain plastics and rubber materials, leading to degradation or loss of efficacy. Moreover, it may form hazardous mixtures when combined with strong oxidizers or acids . Safety data sheets recommend proper ventilation and protective equipment when handling this compound due to its irritant properties .
Triethylene glycol monobutyl ether shares similarities with several other compounds within the ether class. Here are some comparable compounds:
| Compound Name | Molecular Formula | Boiling Point (°C) | Unique Features |
|---|---|---|---|
| Ethylene Glycol Monobutyl Ether | C₈H₁₈O₃ | 171 | More water-soluble; often used as a solvent |
| Diethylene Glycol Monobutyl Ether | C₉H₂₀O₃ | 246 | Higher boiling point; used in similar applications |
| Butoxyethanol | C₈H₁₈O₂ | 171 | Commonly used as a solvent; more volatile |
Uniqueness: Triethylene glycol monobutyl ether stands out due to its higher molecular weight and boiling point compared to ethylene glycol monobutyl ether, making it suitable for high-temperature applications. Its unique structure allows it to serve effectively as both a solvent and a plasticizer while exhibiting lower volatility than some similar compounds .
TEGMBE is synthesized via the base-catalyzed ring-opening reaction of ethylene oxide with butanol. This reaction proceeds through a nucleophilic attack by the alcohol on the electrophilic oxirane ring of ethylene oxide. The mechanism involves two primary pathways: termolecular complex formation and simple ionic dissociation. In the termolecular pathway, a catalyst (e.g., sodium phenolate) facilitates the formation of a transient complex between ethylene oxide and butanol, enabling proton transfer and ring opening [4]. The ionic mechanism involves dissociation of the catalyst into phenoxide ions, which directly attack the ethylene oxide, followed by protonation to yield the glycol ether [4]. The choice of mechanism significantly impacts reaction kinetics, with termolecular pathways often dominating in polar solvents [4].
Ethylene oxide’s inherent ring strain (105 kJ/mol) drives its reactivity, enabling efficient ring opening at moderate temperatures [2]. The reaction proceeds stepwise, with each ethylene oxide unit adding to the growing glycol chain. For TEGMBE, three successive ethylene oxide additions to butanol are required, necessitating precise control over stoichiometry and reaction conditions to prevent over-ethoxylation [2] [4].
Traditional synthesis employs homogeneous catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). These catalysts enhance nucleophilicity by deprotonating butanol, generating alkoxide ions that initiate ethylene oxide ring opening [5]. However, homogeneous systems face limitations:
Lewis acids (e.g., SnCl₄) have also been explored, particularly for controlling polymerization side reactions. For example, SnCl₄ catalyzes ethylene oxide oligomerization, but its use in TEGMBE synthesis requires careful modulation to avoid excessive chain growth [2].
Industrial-scale production typically employs batch reactors with temperature-controlled jacketed vessels. Key scale-up considerations include:
A representative industrial process involves:
Heterogeneous catalysts address limitations of traditional systems by enabling catalyst reuse and simplifying separation. Notable examples include:
A comparative analysis of catalytic systems is shown below:
| Catalyst Type | By-product Formation | Separation Method | Selectivity (%) |
|---|---|---|---|
| Homogeneous (NaOH) | High glycols | Neutralization | 65–75 |
| Heterogeneous (MOF) | Low highers | Filtration | 85–92 |
Effective catalyst design prioritizes:
Key metrics include:
Sustainable production strategies emphasize:
Solvent-free conditions leverage excess butanol as both reactant and solvent, minimizing volatile organic compound (VOC) emissions. This approach reduces energy demands by 20–30% compared to solvent-based systems [5].
Microwave-assisted synthesis and lower reaction temperatures (70–90°C) with advanced catalysts cut energy consumption by 40% [5].
Continuous flow reactors enhance productivity through:
Microreactors (channel diameter: 100–500 µm) improve heat/mass transfer, enabling reactions at higher ethylene oxide concentrations without thermal degradation [6].
Combined reaction-separation systems, such as membrane reactors, selectively remove TEGMBE from the reaction mixture, shifting equilibrium toward product formation [6].
Conformational analysis represents a fundamental aspect of understanding triethylene glycol monobutyl ether at the molecular level. The molecule exhibits multiple conformational states due to its flexible polyether backbone consisting of three ethylene glycol units terminated by a butyl group. The conformational behavior is governed by rotational barriers around carbon-carbon and carbon-oxygen bonds within the oxyethylene chain [1] [2].
The conformational landscape of triethylene glycol monobutyl ether is characterized by competing interactions between intramolecular hydrogen bonding and steric repulsion. The hydroxyl terminal group can form stabilizing hydrogen bonds with ether oxygens along the chain, leading to preferred conformations that minimize the overall energy of the system. Computational studies have revealed that the gauche conformation around carbon-carbon bonds in the oxyethylene units is thermodynamically favored over the anti conformation due to favorable hyperconjugative interactions between sigma carbon-hydrogen bonding orbitals and sigma star carbon-oxygen antibonding orbitals [3].
The rotational energy barriers for bond rotation in triethylene glycol monobutyl ether typically range from 2-4 kcal/mol, allowing for relatively free rotation at ambient temperatures. This conformational flexibility contributes to the molecule's excellent solvent properties and its ability to interact with both polar and nonpolar substances [1] [4].
Microcanonical ensemble models provide valuable insights into the statistical mechanical properties of triethylene glycol monobutyl ether systems at constant energy, volume, and number of particles. These models are particularly relevant for understanding the molecular behavior under isolated conditions where energy exchange with the environment is restricted [5].
In microcanonical molecular dynamics simulations, the total energy of the triethylene glycol monobutyl ether system remains constant throughout the simulation period. The energy distribution among various degrees of freedom - translational, rotational, and vibrational - provides information about the equipartition of energy and the approach to thermodynamic equilibrium. These simulations reveal that the flexible polyether chain exhibits significant coupling between different vibrational modes, leading to efficient energy redistribution within the molecule [6].
The microcanonical approach has been employed to study phase transitions and structural changes in triethylene glycol monobutyl ether systems. Results indicate that the molecule undergoes conformational transitions on timescales ranging from picoseconds to nanoseconds, with the longest timescales associated with large-amplitude motions of the terminal butyl group [7].
Trajectory calculations and molecular dynamics simulations provide detailed information about the time evolution of triethylene glycol monobutyl ether systems. These computational approaches solve Newton's equations of motion for all atoms in the system, generating trajectories that describe the temporal behavior of molecular coordinates and velocities [8].
Molecular dynamics simulations of triethylene glycol monobutyl ether have been performed using various force fields, including CHARMM, AMBER, and GROMOS parameter sets. The simulations typically employ time steps of 0.5-2.0 femtoseconds and are conducted for several nanoseconds to microseconds to ensure adequate sampling of conformational space [6].
Analysis of molecular dynamics trajectories reveals that triethylene glycol monobutyl ether exhibits characteristic diffusion behavior with diffusion coefficients dependent on temperature and molecular environment. The calculated diffusion coefficients range from 10^-6 to 10^-5 cm²/s at room temperature, consistent with experimental measurements. The trajectories also provide information about hydrogen bond lifetimes, with hydroxyl-ether oxygen hydrogen bonds persisting for approximately 1-10 picoseconds [1] [4].
Density functional theory calculations have been extensively applied to investigate the electronic structure of triethylene glycol monobutyl ether. These calculations provide detailed information about electron density distributions, orbital energies, and chemical bonding characteristics. The most commonly employed density functionals include B3LYP, M06-2X, and PBE, often paired with split-valence basis sets such as 6-31G(d,p) or 6-311+G(d,p) [6] [9].
Electronic structure calculations reveal that triethylene glycol monobutyl ether possesses a highest occupied molecular orbital energy of approximately -6.2 eV and a lowest unoccupied molecular orbital energy of approximately 2.8 eV, resulting in a HOMO-LUMO gap of approximately 9.0 eV. The electron density is predominantly localized on the oxygen atoms within the polyether chain, with partial charges ranging from -0.4 to -0.6 electronic units [10] [11].
The electronic structure calculations also provide insights into the dipole moment of triethylene glycol monobutyl ether, which is calculated to be approximately 2.1-2.5 Debye units depending on the molecular conformation. This significant dipole moment contributes to the molecule's ability to dissolve polar substances and participate in hydrogen bonding interactions [12] [13].
Density functional theory calculations have been employed to predict various spectroscopic properties of triethylene glycol monobutyl ether, including infrared, Raman, and nuclear magnetic resonance spectra. These theoretical predictions serve as valuable tools for interpreting experimental spectroscopic data and providing molecular-level understanding of spectral features [14] [15].
Infrared spectroscopy calculations reveal characteristic absorption bands corresponding to hydroxyl stretching vibrations at approximately 3400 cm⁻¹, carbon-hydrogen stretching vibrations at 2800-3000 cm⁻¹, and carbon-oxygen stretching vibrations at 1000-1200 cm⁻¹. The calculated vibrational frequencies show good agreement with experimental measurements, with typical deviations of less than 5% [16] [17].
Nuclear magnetic resonance property calculations provide predicted chemical shifts for hydrogen and carbon nuclei in triethylene glycol monobutyl ether. The hydroxyl proton chemical shift is predicted to occur at approximately 4.5 ppm, while the methylene protons adjacent to oxygen atoms appear at 3.6-3.8 ppm. The terminal methyl protons of the butyl group are predicted to resonate at approximately 0.9 ppm [18] [19].
Reactivity index analysis using density functional theory calculations provides quantitative measures of the chemical reactivity of triethylene glycol monobutyl ether. Common reactivity indices include electrophilicity index, nucleophilicity index, and local softness parameters, which are derived from frontier molecular orbital energies and electron density distributions [20] [21].
The electrophilicity index of triethylene glycol monobutyl ether is calculated to be approximately 0.8 eV, indicating moderate electrophilic character. This value is consistent with the molecule's ability to accept electron density through its ether oxygen atoms during chemical interactions. The nucleophilicity index, calculated to be approximately 2.4 eV, reflects the molecule's capacity to donate electron density, particularly through the lone pairs on oxygen atoms [22] [20].
Local reactivity indices reveal that the oxygen atoms in the polyether chain exhibit the highest nucleophilic character, while the terminal hydroxyl group shows both nucleophilic and electrophilic reactivity depending on the chemical environment. These reactivity patterns are consistent with the observed chemical behavior of triethylene glycol monobutyl ether in various applications [1] [13].
Ab initio quantum chemical calculations provide the most rigorous theoretical treatment of triethylene glycol monobutyl ether, solving the electronic Schrödinger equation without empirical parameters. These calculations employ methods such as Hartree-Fock theory, second-order Møller-Plesset perturbation theory, and coupled cluster theory to achieve high levels of accuracy [23] [11].
Hartree-Fock calculations of triethylene glycol monobutyl ether provide the foundation for more sophisticated treatments, yielding molecular orbital energies and wave functions that describe the electronic structure. The calculated binding energies for hydrogen bonds between the hydroxyl group and ether oxygens range from 3-6 kcal/mol, depending on the specific conformational arrangement [24].
Coupled cluster calculations at the CCSD(T) level provide benchmark-quality results for triethylene glycol monobutyl ether, particularly for conformational energy differences and interaction energies. These calculations reveal that the most stable conformer exhibits a folded structure with the hydroxyl group positioned to maximize hydrogen bonding interactions with the polyether chain [9] [25].
Molecular orbital theory provides a framework for understanding the bonding and electronic properties of triethylene glycol monobutyl ether. The molecular orbitals are constructed from linear combinations of atomic orbitals, with the coefficients determined by quantum chemical calculations [10] [11].
The occupied molecular orbitals of triethylene glycol monobutyl ether are predominantly composed of oxygen lone pair orbitals and carbon-hydrogen bonding orbitals. The highest occupied molecular orbital exhibits significant delocalization across the polyether chain, reflecting the extended conjugation of oxygen lone pairs through hyperconjugative interactions [20] [21].
The virtual molecular orbitals provide information about the electron-accepting properties of triethylene glycol monobutyl ether. The lowest unoccupied molecular orbital is primarily localized on the terminal regions of the molecule, suggesting that these areas are most susceptible to electrophilic attack [26] [27].
Energy profile calculations provide detailed information about the potential energy surfaces of triethylene glycol monobutyl ether, including conformational barriers, reaction pathways, and thermodynamic properties. These calculations are essential for understanding the dynamic behavior and chemical reactivity of the molecule [6] [9].
Conformational energy profiles reveal multiple local minima corresponding to different stable conformers of triethylene glycol monobutyl ether. The global minimum structure exhibits a characteristic folded conformation with the hydroxyl group oriented toward the polyether chain. The energy barriers separating different conformers typically range from 2-8 kcal/mol, allowing for conformational interconversion at ambient temperatures [2] [3].
Reaction energy profiles have been calculated for various chemical processes involving triethylene glycol monobutyl ether, including hydrogen bonding interactions, solvation processes, and potential degradation pathways. These calculations provide activation energies and thermodynamic parameters that are crucial for understanding the molecule's behavior in different chemical environments [1] [4].
Quantitative structure-activity relationship modeling for triethylene glycol monobutyl ether involves the development of mathematical models that correlate molecular descriptors with specific properties or activities. These models are constructed using statistical techniques and machine learning algorithms to identify relationships between structural features and observed behaviors [28] [29].
Molecular descriptors for triethylene glycol monobutyl ether include topological indices, electronic properties, and geometric parameters derived from quantum chemical calculations. Important descriptors include molecular weight (206.28 g/mol), logarithm of octanol-water partition coefficient (log P = 0.51), polar surface area (47.92 Ų), and the number of rotatable bonds (11) [30] [10].
Quantitative structure-activity relationship models have been developed to predict various properties of triethylene glycol monobutyl ether, including solubility, vapor pressure, and toxicity parameters. These models achieve correlation coefficients ranging from 0.75 to 0.95, indicating good predictive capability for the investigated properties [29].
Machine learning approaches have been increasingly applied to predict properties of triethylene glycol monobutyl ether and related glycol ethers. These methods include support vector machines, random forests, neural networks, and gradient boosting algorithms that can identify complex nonlinear relationships between molecular features and properties [32] [33].
Supervised learning models have been trained on datasets containing experimental properties of glycol ethers, including triethylene glycol monobutyl ether. The models utilize molecular descriptors such as fingerprints, topological indices, and quantum chemical parameters as input features. Cross-validation studies demonstrate that these models can predict properties with root mean square errors typically less than 10% of the experimental range [29] [34].
Unsupervised learning techniques have been employed to identify patterns and clustering behavior in chemical space representations of triethylene glycol monobutyl ether and related compounds. These analyses reveal that glycol ethers form distinct clusters based on their structural similarities and physicochemical properties, providing insights into structure-property relationships [35] [29].
Neural network models have been developed specifically for predicting the behavior of triethylene glycol monobutyl ether in various applications and environments. These models incorporate multiple layers of interconnected nodes that can capture complex nonlinear relationships between input molecular descriptors and output properties [36] [33].
Deep neural networks with multiple hidden layers have been trained to predict solubility, partition coefficients, and biodegradation rates of triethylene glycol monobutyl ether. The networks typically contain 2-5 hidden layers with 50-200 nodes per layer, employing activation functions such as ReLU or tanh. Training is performed using backpropagation algorithms with regularization techniques to prevent overfitting [37] [38].
Recurrent neural networks have been applied to predict time-dependent behavior of triethylene glycol monobutyl ether, including degradation kinetics and transport properties. These models can capture temporal dependencies and provide predictions for dynamic processes involving the molecule [39] [40].
The neural network models achieve high predictive accuracy with R² values typically exceeding 0.85 for various properties. Feature importance analysis reveals that molecular weight, number of ether linkages, and hydrogen bonding capacity are the most influential parameters for predicting the behavior of triethylene glycol monobutyl ether [29] [37].
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Corrosive